

An In-depth Technical Guide on the Potential Hazards of 3-Nitrothioanisole Exposure

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Compound of Interest

Compound Name: 1-(Methylthio)-3-nitrobenzene

Cat. No.: B1295076

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Introduction

3-Nitrothioanisole is an organic compound featuring a benzene ring substituted with a nitro group and a methylthio group at positions 3 and 1, respectively. As with many nitroaromatic compounds, it is primarily used as an intermediate in chemical synthesis.^{[1][2][3]} The presence of the electron-withdrawing nitro group and the metabolically susceptible thioether linkage suggests a potential for biological activity and associated hazards.^{[4][5][6]} Due to a lack of comprehensive toxicological studies specifically on 3-nitrothioanisole, this guide infers its potential hazards by examining data from structurally related analogues: 3-nitroanisole, 4-nitrothioanisole, and thioanisole.

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for assessing its potential for absorption, distribution, metabolism, and excretion (ADME), as well as its environmental fate. The table below summarizes the available data for 3-nitrothioanisole and its analogues.

Property	3-Nitrothioanisole	3-Nitroanisole	4-Nitrothioanisole	Thioanisole
CAS Number	2524-76-7[7]	555-03-3[8]	701-57-5	100-68-5[9]
Molecular Formula	C ₇ H ₇ NO ₂ S[7]	C ₇ H ₇ NO ₃ [8]	C ₇ H ₇ NO ₂ S	C ₇ H ₈ S[9]
Molecular Weight	169.20 g/mol [7]	153.14 g/mol [8]	169.20 g/mol	124.21 g/mol [9]
Appearance	-	-	Light yellow to orange powder/crystal[10]	Colorless to pale yellow liquid[11]
Melting Point	14 °C[7]	-	66-69 °C[10]	-
Boiling Point	92 °C @ 1 mmHg[7]	-	140 °C @ 2 mmHg[10]	-
Density	1.29 g/cm ³ [7]	-	-	-
Solubility	-	-	Soluble in Toluene[10]	Insoluble in water; soluble in organic solvents[11]

Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. The following table compares the GHS hazard statements for analogues of 3-nitrothioanisole. Based on these, it is prudent to handle 3-nitrothioanisole as a substance with significant potential for acute toxicity and other health effects.

GHS Hazard Statement	3-Nitroanisole	4-Nitrothioanisole	Thioanisole
Acute Toxicity, Oral	H302: Harmful if swallowed	H301: Toxic if swallowed[10]	H302: Harmful if swallowed[12]
Acute Toxicity, Dermal	-	H311: Toxic in contact with skin[10]	-
Acute Toxicity, Inhalation	-	H332: Harmful if inhaled[10]	-
Skin Corrosion/Irritation	-	-	H315: Causes skin irritation[12]
Serious Eye Damage/Irritation	-	-	H319: Causes serious eye irritation[12]
Skin Sensitization	-	-	H317: May cause an allergic skin reaction[12]
Carcinogenicity	H350: May cause cancer[13]	-	-
Aquatic Hazard	-	-	H411: Toxic to aquatic life with long lasting effects[12]

Given the data from its analogues, 3-nitrothioanisole should be presumed to be harmful or toxic if swallowed, potentially toxic in contact with skin or if inhaled, and a possible skin/eye irritant. The carcinogenic potential of the closely related 3-nitroanisole warrants significant caution.[13]

Toxicological Profile

Acute Toxicity

Acute toxicity data for the analogues suggest that 3-nitrothioanisole is likely to be harmful. Nitroaromatic compounds can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like cyanosis (blue lips and skin), headache, dizziness, and confusion.[14][15]

Compound	Route	Species	LD50 Value
2-Nitroanisole (analogue)	Oral	Rat	740 mg/kg[13]
4-Nitroanisole (analogue)	Oral	Rat	2,300 mg/kg[16]
4-Nitroanisole (analogue)	Dermal	Rat	> 16,000 mg/kg[16]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

The carcinogenic potential of nitroaromatic compounds is a significant concern.[1][17] Metabolism, particularly the reduction of the nitro group, can lead to the formation of DNA-reactive intermediates like hydroxylamines.[18]

- o-Nitroanisole is listed as "reasonably anticipated to be a human carcinogen" based on studies showing it caused leukemia and tumors of the urinary bladder, kidney, and large intestine in rats, and liver tumors in mice.[18]
- 4-Nitroanisole is suspected of causing cancer.[16]

Due to these findings in closely related isomers, 3-nitrothioanisole should be handled as a potential carcinogen until proven otherwise. Data on mutagenicity and reproductive toxicity for these specific analogues are limited, but nitroaromatic compounds as a class are known to have mutagenic effects.[1]

Mechanisms of Toxicity

The toxicity of 3-nitrothioanisole is likely driven by two main pathways related to its functional groups:

- Nitro Group Reduction: The nitro group can undergo enzymatic reduction in the body to form nitroso and hydroxylamine intermediates. These intermediates are highly reactive and can bind to cellular macromolecules, including DNA, leading to mutations and potentially cancer. [4] A one-electron reduction can also produce a nitro radical anion, which, under aerobic

conditions, can generate reactive oxygen species (ROS) like the superoxide anion, leading to oxidative stress and cellular damage.[4]

- **Thioether Oxidation:** The sulfur atom in the thioether group is susceptible to oxidation.[6][19] This can be catalyzed by enzymes like cytochrome P450s to form the corresponding sulfoxide and then sulfone. While this is often a detoxification pathway, the intermediates can sometimes be reactive. For example, oxidation of thioanisole can affect sensitive amino acids and impact metabolic pathways.[6]

Proposed Metabolic Pathways

No specific metabolism studies on 3-nitrothioanisole are available. However, based on the known metabolism of nitroaromatics and thioanisoles, a plausible metabolic scheme can be proposed. The primary metabolic routes would likely involve nitroreduction and thioether oxidation occurring concurrently or sequentially.

Caption: Proposed metabolic pathways of 3-nitrothioanisole.

Experimental Protocols: General Workflow for Chemical Hazard Assessment

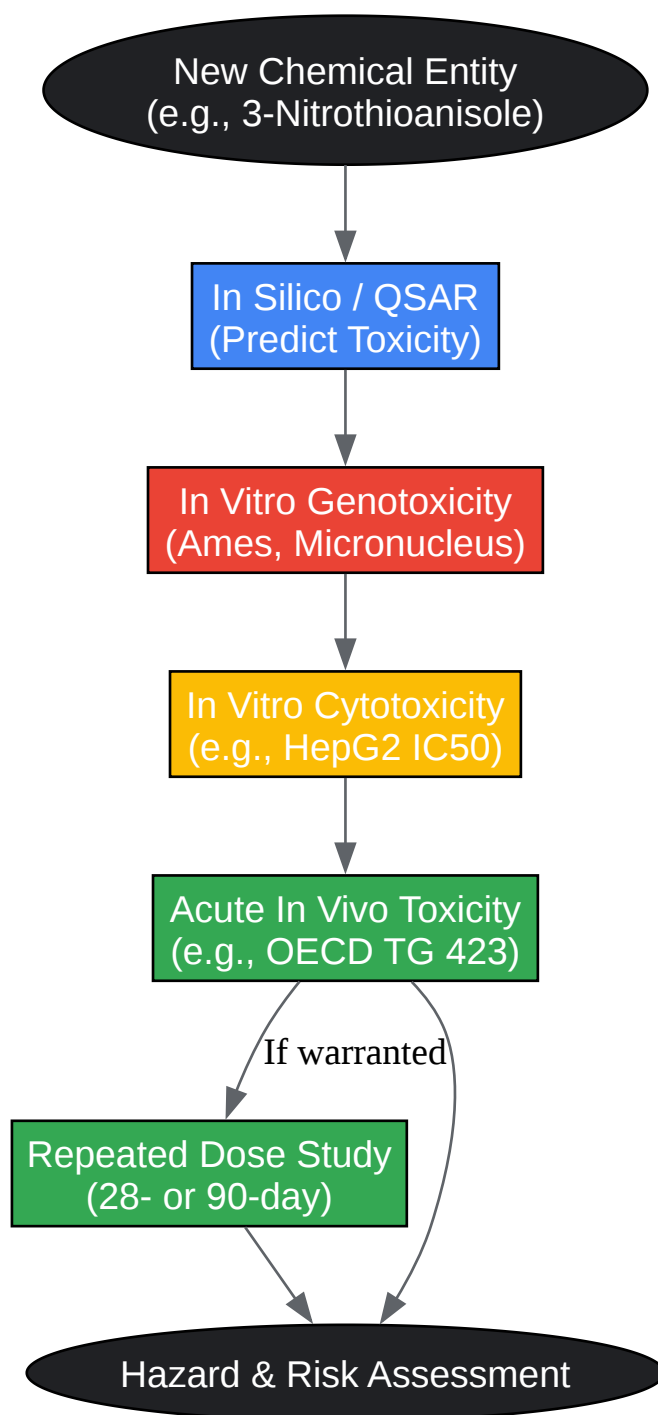
When specific toxicological data is unavailable for a compound like 3-nitrothioanisole, a tiered approach to hazard assessment is typically employed. This involves a series of in vitro and in vivo tests to characterize potential health effects.

Methodology:

- **In Silico Analysis:** Computational models (Quantitative Structure-Activity Relationship, QSAR) are used to predict toxicity based on chemical structure by comparing it to a database of known toxicants.
- **In Vitro Genotoxicity Assays:**
 - **Ames Test (Bacterial Reverse Mutation Assay):** This test uses several strains of *Salmonella typhimurium* with mutations in the histidine synthesis pathway to screen for point mutations. The compound is tested with and without metabolic activation (e.g., rat

liver S9 fraction) to see if it or its metabolites can cause the bacteria to revert to a state where they can synthesize histidine.

- In Vitro Mammalian Cell Micronucleus Test: Mammalian cells (e.g., CHO, V79, or human lymphocytes) are exposed to the test compound. The formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes left behind during cell division, is assessed as an indicator of chromosomal damage.
- In Vitro Cytotoxicity Assays: Cell lines (e.g., HepG2 for liver toxicity) are exposed to a range of concentrations of the compound to determine the concentration that causes 50% cell death (IC₅₀), providing a measure of basal cytotoxicity.
- Acute Systemic Toxicity (In Vivo):
 - Acute Toxic Class Method (OECD TG 423): This method uses a stepwise procedure with a small number of animals (typically rats) per step. The outcome of each step determines the next step, allowing for classification into a toxicity category while minimizing animal use. The endpoint is typically mortality or clear signs of toxicity within a 14-day observation period.
- Repeated Dose Toxicity Studies (In Vivo): If warranted by the results of acute studies and expected human exposure patterns, longer-term studies (e.g., 28-day or 90-day studies in rodents) are conducted. Animals are dosed daily, and a wide range of endpoints are evaluated, including clinical observations, body weight, food/water consumption, hematology, clinical chemistry, and histopathology of major organs.



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Caption: General experimental workflow for chemical hazard assessment.

Conclusion

While specific toxicological data for 3-nitrothioanisole are not readily available, a review of its structural analogues—3-nitroanisole and 4-nitrothioanisole—provides a strong basis for inferring its potential hazards. The presence of the nitroaromatic moiety suggests a risk of acute toxicity, potential carcinogenicity through metabolic activation to reactive intermediates, and the ability to induce methemoglobinemia. The thioether group presents an additional site for metabolic activity.

Therefore, 3-nitrothioanisole should be handled with significant caution, employing stringent engineering controls (e.g., fume hood), appropriate personal protective equipment (gloves, safety glasses, lab coat), and safe work practices to minimize exposure. It should be treated as a substance that is harmful if swallowed and a potential carcinogen until comprehensive toxicological data become available.

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